molecular formula C15H21BFNO3 B13996768 2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13996768
M. Wt: 293.14 g/mol
InChI Key: NNTPAWLTVMZZJN-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a cyclopropylmethoxy group, a fluorine atom, and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Nucleophilic Substitution:

    Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Borylation: The boronic ester group is introduced via a borylation reaction, often using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The fluorine atom and the boronic ester group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various biaryl compounds through cross-coupling reactions.

Scientific Research Applications

2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of enzyme inhibitors or as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The boronic ester group can form reversible covalent bonds with nucleophilic residues in the enzyme’s active site, such as serine or cysteine.

Comparison with Similar Compounds

Similar Compounds

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but lacks the cyclopropylmethoxy and fluorine substituents.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with the boronic ester group at a different position on the pyridine ring.

    2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

The unique combination of the cyclopropylmethoxy, fluorine, and boronic ester groups in 2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine provides distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Biological Activity

The compound 2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine derivative that incorporates a cyclopropylmethoxy group and a boron-containing moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of the compound is C16H22BFO3C_{16}H_{22}BFO_3 with a molecular weight of 275.16 g/mol. Its structure can be represented as follows:

InChI InChI 1S C16H22BFO3 c1 15 2 16 3 4 21 17 20 15 14 12 18 6 5 7 13 14 19 10 11 8 9 11 h5 7 11H 8 10H2 1 4H3\text{InChI }\text{InChI 1S C16H22BFO3 c1 15 2 16 3 4 21 17 20 15 14 12 18 6 5 7 13 14 19 10 11 8 9 11 h5 7 11H 8 10H2 1 4H3}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the boron atom in the dioxaborolane moiety enhances the compound's ability to form reversible covalent bonds with biological nucleophiles, which can modulate enzyme activities and influence signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Studies have shown that derivatives of pyridine compounds can inhibit tumor cell proliferation. The specific mechanism involves the modulation of cell cycle regulators and apoptosis pathways.
  • Antimicrobial Properties : Preliminary tests suggest that the compound may possess antimicrobial activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Case Studies

  • Antitumor Study : A study conducted on various pyridine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines (HeLa and MCF7). The IC50 values were reported in the range of 10–20 µM.
  • Antimicrobial Testing : In vitro assays against Staphylococcus aureus and Escherichia coli revealed that the compound showed moderate antibacterial activity with minimum inhibitory concentration (MIC) values around 50 µg/mL.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorIC50: 10–20 µM against HeLa and MCF7
AntimicrobialMIC: ~50 µg/mL against S. aureus
NeuroprotectivePotential protection against oxidative stress

Properties

Molecular Formula

C15H21BFNO3

Molecular Weight

293.14 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)11-7-12(17)13(18-8-11)19-9-10-5-6-10/h7-8,10H,5-6,9H2,1-4H3

InChI Key

NNTPAWLTVMZZJN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC3CC3)F

Origin of Product

United States

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